N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-28-15-7-13-23-20(27)16-29-22-25-19-11-6-5-10-18(19)21(26-22)24-14-12-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMNYXUOQZLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse sources.
Chemical Structure and Synthesis
The compound features a quinazolin-2-thioacetamide backbone, which is known for its diverse pharmacological properties. The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with various isothiocyanates or electrophiles to form the thione derivatives. The specific synthesis pathway for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using analogous methods involving nucleophilic substitutions and condensation reactions.
Antimicrobial Activity
Quinazoline derivatives have been widely studied for their antimicrobial properties. For instance, various quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi, including both Gram-positive and Gram-negative strains. The antimicrobial activity is often evaluated using methods such as the Minimum Inhibitory Concentration (MIC) tests and disc diffusion assays.
| Compound Type | Tested Organisms | Activity Observed |
|---|---|---|
| Quinazolinones | S. aureus, E. coli, P. aeruginosa | Significant inhibition |
| 2-Mercaptoquinazolines | A. niger, C. albicans | Moderate to high inhibition |
The biological activity of this compound suggests it may exhibit similar antimicrobial properties based on its structural analogs.
Anti-inflammatory and Antioxidant Activities
Quinazoline derivatives are also recognized for their anti-inflammatory and antioxidant activities. Studies have shown that these compounds can inhibit reactive oxygen species (ROS), which are implicated in various inflammatory conditions and diseases such as cancer and cardiovascular disorders. The mechanism often involves the scavenging of free radicals or the inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA), which plays a critical role in physiological processes such as respiration and acid-base balance. Some quinazoline derivatives have been reported to act as effective inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II), suggesting potential applications in treating conditions like glaucoma or edema.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against common pathogens. Compounds structurally related to this compound showed MIC values ranging from 1 to 32 µg/mL against various bacterial strains, indicating promising antimicrobial activity .
- Inhibition Studies : Research on related thiadiazole derivatives demonstrated significant inhibition against acetylcholinesterase (AChE), with some compounds outperforming standard drugs like tacrine . This highlights the potential for this compound in neurological applications.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their substituents. For example:
- Alkyl Chains : The presence of alkyl groups can enhance lipophilicity, potentially improving cell membrane penetration.
- Amino Substituents : Variations in amino group positioning can significantly affect binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
